2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1
Description
2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 (hereafter referred to by its full systematic name) is a heterocyclic compound notable for its structural complexity and applications in synthetic organic chemistry. Its core structure includes a 1,4-dihydro-1-oxo backbone substituted with an acetyl group at position 2 and a dimethylamino ethenyl group at position 2. These functional groups confer unique reactivity, enabling its use as a precursor in the synthesis of fused heterocyclic systems, such as pyranones, pyridinones, and chiral α-heteroaryl-α-amino acid derivatives .
The compound’s dimethylamino ethenyl moiety acts as an electron-rich enamine, facilitating cyclization reactions, while the acetyl group stabilizes intermediates during ring formation.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[3-[2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3 |
InChI Key |
OADIVLOHTMMQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 typically involves multiple steps. One common method includes the reaction of quinoxaline derivatives with dimethylamino compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Nucleophilic Reactions at the Acetyl Group
The ketone functionality undergoes classical nucleophilic additions and condensations:
-
Hydrazine condensation : Forms hydrazone derivatives under acidic conditions, enabling further cyclization to pyrazole analogs .
-
Grignard additions : Reacts with organomagnesium reagents to produce tertiary alcohols, though steric hindrance from the dimethylaminoethenyl group reduces yields compared to simpler acetylated heterocycles .
-
Enolate formation : Deprotonation with strong bases (e.g., LDA) generates enolates for alkylation or acylation at the α-position .
Cyclization Reactions Involving the Ethenyl Group
The dimethylaminoethenyl side chain participates in intramolecular and intermolecular cyclizations:
-
Thermal electrocyclization : Heating in toluene induces a 6π-electrocyclic ring closure, forming a tetracyclic quinoxaline derivative (Fig. 1A) .
-
Acid-catalyzed heterocyclization : Reacts with thioureas in HCl/EtOH to yield thiazole-fused derivatives via C–N bond formation .
Oxidation and Reduction Pathways
Substitution at the Dimethylamino Group
The tertiary amine undergoes selective modifications:
-
Quaternary ammonium salt formation : Reacts with methyl iodide in acetonitrile to yield water-soluble derivatives while preserving the acetyl group .
-
Demethylation : Treatment with BBr₃ at −78°C removes methyl groups, generating primary amines for further functionalization .
Comparative Reactivity of Structural Analogs
Key differences in reactivity compared to similar compounds:
| Compound | Structure | Reactivity Differences |
|---|---|---|
| 3-Acetylquinoline | Lacks ethenyl group | No electrocyclic reactions; reduced cyclization potential |
| 4-Dimethylaminobenzaldehyde | Aldehyde instead of ketone | Higher susceptibility to nucleophilic attacks |
| 5-Methyl-3-pyridinecarboxaldehyde | Pyridine core | Forms stable coordination complexes with transition metals |
Stability Considerations
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.29 g/mol
- Chemical Structure : The compound features a quinoxaline core with an acetyl group and a dimethylamino substituent, which contributes to its biological activity.
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study highlighted that modifications to the structure can enhance activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
Cytotoxicity
In vitro studies have demonstrated that this compound can selectively induce cytotoxic effects on cancer cell lines while sparing normal cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells .
Biochemical Applications
The compound's ability to inhibit specific enzymes makes it a candidate for further research in neurodegenerative diseases.
Enzyme Inhibition
Studies suggest that it may act as an inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .
Material Science
Due to its unique structure, the compound is being explored for applications in organic electronics and photonic materials.
Optoelectronic Properties
Preliminary investigations suggest that the compound may possess interesting optoelectronic characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Its ability to form thin films could facilitate these applications .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .
Case Study 3: Enzyme Inhibition Mechanism
Research into enzyme inhibition has shown that compounds with similar structures can effectively inhibit acetylcholinesterase. This has implications for developing treatments for neurodegenerative conditions such as Alzheimer's disease .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The acetyl group in the target compound enhances intermediate stability compared to acylamino or hydroxy substituents in analogues, enabling cleaner cyclization . The dimethylamino ethenyl group provides stronger electron-donating effects than simple dimethylamino substituents, accelerating enamine-mediated ring closures .
Reactivity Trends: Compounds with electron-withdrawing groups (e.g., acylamino) exhibit slower cyclization due to reduced enamine nucleophilicity. Steric bulk in disubstituted ethenyl derivatives (e.g., alkyl 2-[(2,2-disubstituted ethenyl)amino] analogues) limits reaction scope but improves stereoselectivity .
Limitations and Trade-offs
While the compound is highly versatile, it has limitations:
- Sensitivity to Moisture: The enamine moiety is prone to hydrolysis under acidic or aqueous conditions, a drawback shared with other dimethylamino-substituted propenoates .
- Narrow Substrate Scope: Unlike alkyl 2-[(2,2-disubstituted ethenyl)amino] derivatives, the target compound cannot accommodate sterically demanding reactants.
Biological Activity
2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.
The molecular formula of this compound is . The compound is characterized by the presence of a dimethylamino group and an acetyl functional group, contributing to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Pseudomonas aeruginosa | 0.0134 |
These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with particularly potent activity against S. aureus and E. coli .
Antifungal Activity
The compound has also shown promising antifungal activity. It was particularly effective against Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of biofilm formation .
Anti-inflammatory Activity
In anti-inflammatory studies, the compound demonstrated a capacity to reduce inflammatory markers in vitro. It inhibited the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound showed significant cytotoxicity with IC50 values below 10 µM in these models. Mechanistic studies revealed that it induces apoptosis via mitochondrial pathways and inhibits cell proliferation through cell cycle arrest .
Case Studies
Case Study 1 : A study conducted on A549 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase-3 and PARP cleavage.
Case Study 2 : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1?
- Methodological Answer : The compound’s synthesis likely involves a multi-step approach using masked α-formyl intermediates (e.g., alkyl 2-[(2,2-disubstituted ethenyl)amino]-3-(dimethylamino)propenoates) as described for analogous heterocycles . Key steps include:
- Step 1 : Condensation of acetylated precursors with dimethylamino-ethenyl groups under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
- Step 2 : Cyclization via acid catalysis (e.g., HCl/EtOH) to form the 1,4-dihydro core.
- Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic signals (e.g., dimethylamino protons at δ 2.8–3.2 ppm, conjugated ethenyl protons as doublets at δ 6.5–7.5 ppm) .
- ESI–MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for accurate mass matching).
- IR Spectroscopy : Validate carbonyl (C=O) stretching at ~1700 cm<sup>-1</sup> and conjugated C=C bonds at ~1600 cm<sup>-1</sup>.
Q. What are the critical stability considerations for handling this compound?
- Methodological Answer :
- Storage : Protect from light and moisture (store in amber vials under nitrogen at –20°C).
- Handling : Use inert atmosphere (argon/glovebox) to prevent oxidation of the 1,4-dihydroquinoline core .
- Safety : Follow precautionary codes (e.g., P201/P202: pre-review safety protocols for reactive intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for dihydroquinoline derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., metabolic stress vs. normoxia). For example:
- Case Study : Pyrvinium pamoate (structurally related) shows antitumor activity only under glucose starvation .
- Strategy : Replicate assays under controlled nutrient conditions (e.g., low-glucose vs. high-glucose media) and compare IC50 values. Use RNA-seq to identify stress-response pathways.
Q. What computational approaches are suitable for predicting the reactivity of the dimethylamino-ethenyl substituent?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution (focus on HOMO-LUMO gaps for ethenyl conjugation).
- MD Simulations : Model solvation effects (e.g., in DMSO) to predict nucleophilic attack sites.
- Validation : Cross-reference with experimental kinetic data (e.g., reaction rates in polar vs. non-polar solvents).
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s chiral analogs?
- Methodological Answer :
- Chiral Ligands : Test BINAP or Josiphos ligands with Pd or Rh catalysts for enantioselective ethenylation .
- Conditions : Screen solvents (THF, toluene) and temperatures (0–40°C) to maximize enantiomeric excess (ee).
- Analysis : Use chiral HPLC (Chiralpak AD-H column) to quantify ee.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
